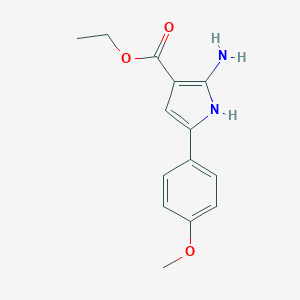

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

概要

説明

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a methoxyphenyl group attached to the pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Nucleophilic Substitution Reactions

The amino and ester groups enable nucleophilic substitutions. For example:

Reaction with N-Benzyl-2-bromo-pyridinium Bromide :

-

In methylene chloride, the ethyl ester undergoes substitution with N-benzyl-2-bromo-pyridinium bromide (2.0 mmol) at room temperature.

-

2,6-Lutidine (2.0 mmol) is added as a base to facilitate the reaction .

Outcome :

-

Formation of 2-(5-Amino-4-ethoxycarbonyl-1H-pyrrol-2-yl)-N-benzyl-pyridinium bromide.

-

¹H NMR (DMSO-d6): δ 11.45 (1H), 8.70–6.45 (aromatic protons), 4.13 (q, J=7 Hz, OCH2), 1.19 (t, J=7 Hz, CH3) .

Multi-component Reactions (MCRs)

The compound participates in gold(I)/zinc(II)-catalyzed tandem reactions to form polyfunctionalized pyrroles.

Example Reaction :

-

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate reacts with nitrile-ynes and amines in dichloroethane (DCE) at 60°C.

Key Data :

| Product | Yield | Conditions |

|---|---|---|

| Ethyl 4-benzoyl-1-phenyl-5-(phenylamino)-2-propyl-1H-pyrrole-3-carboxylate | 76% | DCE, 60°C, 12 hours |

Functionalization via Cross-Coupling

The amino group facilitates cross-coupling reactions under transition-metal catalysis.

Pictet-Spengler Cyclization :

-

Reacted with α-bromochalcones and cyanothioacetamide under Mannich conditions to form thieno[2,3-d]pyrimidine derivatives .

-

DFT studies confirm a stepwise mechanism involving iminium intermediates .

Yield : 85–92% for dihydrothiophene derivatives .

Acid-Catalyzed Cyclization

In the presence of ZnCl₂, the compound undergoes cyclization with 3-phenacylideneoxindole to form pyrrolo-oxindoles .

Mechanism :

-

Step 1: Formation of β-enamino ester intermediate.

-

Step 2: Intramolecular cyclization via iminium intermediate (ΔG‡ = 18.3 kcal/mol) .

Product : Functionalized 2-pyrrolo-3’-yloxindoles (yield: 74–92%) .

科学的研究の応用

Chemistry

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate serves as a vital building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 6.25 |

| Escherichia coli | 6.25 - 12.5 |

- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| SF-268 | 42.30 |

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Medicine

Ongoing research is focused on exploring this compound's potential as a pharmaceutical intermediate for developing new drugs targeting various diseases, including infections and cancers.

作用機序

The mechanism of action of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the methoxy group.

Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate: Similar structure but has a chloro group instead of a methoxy group.

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate: Similar structure but has a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate imparts unique chemical and biological properties. The methoxy group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

生物活性

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula CHNO and a molecular weight of 245.27 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with 4-methoxyaniline under suitable catalytic conditions, leading to a series of steps including condensation, cyclization, and esterification.

Biological Activities

The compound has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, demonstrating their potential as effective antibacterial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has been tested against different cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The compound exhibited growth inhibition with IC values indicating significant cytotoxic effects:

| Cell Line | IC (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| SF-268 | 42.30 |

These results suggest that this compound could serve as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to involve multiple mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.

- Hydrophobic Interactions : The methoxyphenyl group can engage in hydrophobic interactions with lipid membranes or protein structures, potentially altering their function.

- Enzyme Modulation : The compound may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

- A study by Bouabdallah et al. reported that derivatives similar to this compound exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC values ranging from 3.25 mg/mL to 17.82 mg/mL .

- Another investigation highlighted the use of pyrrole derivatives in drug design, emphasizing their role as effective scaffolds for developing new antimicrobial agents .

特性

IUPAC Name |

ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-14(17)11-8-12(16-13(11)15)9-4-6-10(18-2)7-5-9/h4-8,16H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGIZELSVUYGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632512 | |

| Record name | Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173458-92-9 | |

| Record name | Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。